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Compound of Interest

Compound Name: TD52 dihydrochloride

Cat. No.: B10854559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TD52 dihydrochloride is a potent and orally active small molecule inhibitor of the Cancerous

Inhibitor of Protein Phosphatase 2A (CIP2A). As a derivative of the epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor erlotinib, TD52 has demonstrated significant anti-

cancer activity in preclinical studies, particularly in hepatocellular carcinoma (HCC) and triple-

negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the

chemical properties, nomenclature, mechanism of action, and experimental protocols related to

TD52 dihydrochloride, serving as a valuable resource for researchers in the field of oncology

and drug development.

Chemical Properties and Nomenclature
TD52 is chemically known as N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine. The

dihydrochloride salt form is commonly used in experimental settings.
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Identifier Value

CAS Number 1798328-24-1 (for the parent compound)[1]

IUPAC Name
N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-

diamine

Molecular Formula C24H16N4

Molecular Weight 360.41 g/mol

Synonyms
TD52, N2,N3-Bis(3-ethynylphenyl)quinoxaline-

2,3-diamine

Mechanism of Action
TD52 exerts its anti-cancer effects primarily through the inhibition of CIP2A, an oncoprotein that

is overexpressed in many human cancers. CIP2A inhibits the tumor-suppressing activity of

Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 reactivates PP2A, leading to the

dephosphorylation and subsequent inactivation of the pro-survival kinase Akt (also known as

Protein Kinase B). This cascade of events ultimately induces apoptosis in cancer cells. Notably,

TD52's mechanism is largely independent of EGFR inhibition, distinguishing it from its parent

compound, erlotinib.[2]

Signaling Pathway
The signaling pathway affected by TD52 is depicted in the following diagram:

TD52 CIP2A PP2A p-Akt Apoptosis

Click to download full resolution via product page

Caption: TD52 inhibits CIP2A, leading to PP2A activation, dephosphorylation of Akt, and

apoptosis.

Quantitative Data
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TD52 has shown potent cytotoxic effects across various cancer cell lines. The half-maximal

inhibitory concentration (IC50) values from in vitro studies are summarized below.

Cell Line Cancer Type IC50 (µM) Reference

HA22T
Hepatocellular

Carcinoma
0.9 [1]

Hep3B
Hepatocellular

Carcinoma
0.9 [1]

PLC/PRF/5
Hepatocellular

Carcinoma
0.8 [1]

SK-HEP-1
Hepatocellular

Carcinoma
1.2 [1]

HCC1937
Triple-Negative Breast

Cancer

Concentration-

dependent apoptosis

observed

[1]

MDA-MB-231
Triple-Negative Breast

Cancer

Concentration-

dependent apoptosis

observed

[1]

In an in vivo setting, TD52 administered at 10 mg/kg per day has been shown to reduce tumor

growth in a PLC/PRF/5 mouse xenograft model.[1]

Experimental Protocols
The following are detailed methodologies for key experiments involving TD52, based on

published research.

Cell Viability Assay (MTT Assay)
Cell Seeding: Plate cancer cells (e.g., PLC/PRF/5, MDA-MB-231) in 96-well plates at a

density of 5 x 10³ cells per well and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of TD52 (e.g., 0.1 to 10 µM) or vehicle

control (DMSO) for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis
Cell Lysis: Treat cells with TD52 at the desired concentrations and time points. Lyse the cells

in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-

PAGE gel and transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1

hour at room temperature. Incubate the membrane with primary antibodies against CIP2A, p-

Akt (Ser473), total Akt, and GAPDH overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an

enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
Cell Implantation: Subcutaneously inject 5 x 10⁶ PLC/PRF/5 cells into the flank of 4-6 week

old male nude mice.

Tumor Growth and Grouping: When the tumors reach a volume of approximately 100 mm³,

randomize the mice into treatment and control groups.

Treatment Administration: Administer TD52 (10 mg/kg/day) or vehicle control via oral gavage

for a specified period (e.g., 21 days).
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Tumor Measurement: Measure the tumor volume every 3 days using calipers.

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for

weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

TD52.
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Caption: A typical workflow for evaluating TD52's anti-cancer effects in vitro and in vivo.
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Conclusion
TD52 dihydrochloride is a promising anti-cancer agent that targets the CIP2A-PP2A-Akt

signaling axis. Its distinct mechanism of action and efficacy in preclinical models of

hepatocellular carcinoma and triple-negative breast cancer warrant further investigation for its

potential clinical application. This technical guide provides a foundational resource for

researchers to design and execute studies aimed at further elucidating the therapeutic potential

of TD52.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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